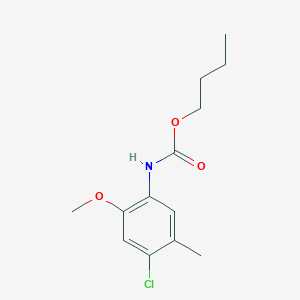

Butyl (4-chloro-2-methoxy-5-methylphenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butyl (4-chloro-2-methoxy-5-methylphenyl)carbamate is a chemical compound that belongs to the class of phenylcarbamates. These compounds are known for their biological activity and are often studied for their inhibitory effects on enzymes such as cholinesterases. Phenylcarbamates can have various substituents that affect their activity and properties.

Synthesis Analysis

The synthesis of related phenylcarbamates often involves multiple steps, including acylation, nucleophilic substitution, and reduction. For instance, the synthesis of a similar compound, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, was achieved through a three-step process starting from commercially available 4-fluoro-2methoxy-5nitroaniline. The total yield of this process was reported to be 81% . Although the exact synthesis of Butyl (4-chloro-2-methoxy-5-methylphenyl)carbamate is not detailed, it is likely to follow a similar pathway with specific modifications to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of phenylcarbamates is characterized by the presence of a phenyl group linked to a carbamate moiety. Substituents on the phenyl ring, such as chloro, methoxy, and methyl groups, can significantly influence the molecular interactions and stability of the compound. The exact molecular structure analysis of Butyl (4-chloro-2-methoxy-5-methylphenyl)carbamate is not provided, but techniques such as mass spectrometry (MS) and nuclear magnetic resonance (1HNMR) are typically used to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

Phenylcarbamates can participate in various chemical reactions, primarily as inhibitors of cholinesterase enzymes. The inhibitory effect is influenced by the nature of the substituents on the phenyl ring. For example, 3-[(ethoxycarbonyl)amino]phenyl (4-chloro-phenyl)carbamate was found to be an effective inhibitor for butyrylcholinesterase under certain conditions . The chemical reactivity of Butyl (4-chloro-2-methoxy-5-methylphenyl)carbamate in such enzymatic reactions would depend on its specific structure and the presence of the enzyme, whether in solution or immobilized on an electrode surface.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylcarbamates, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like chloro, methoxy, and methyl groups can affect these properties. The electrochemical behavior of these compounds can be studied using electrochemical sensors, which can provide insights into their interaction with enzymes and their inhibitory potency. Michaelis constants and maximum reaction rates can be calculated to assess their effectiveness as enzyme inhibitors . The specific properties of Butyl (4-chloro-2-methoxy-5-methylphenyl)carbamate would need to be studied in detail to provide a comprehensive analysis.

科学的研究の応用

Chiral Isomers and Biological Activity

Research on chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate has highlighted the significance of stereochemistry in biological activity. The S- and R-isomers of synthesized compounds demonstrated varied potency in biological systems, underscoring the importance of chiral synthesis in the development of pharmaceuticals and antimitotic agents (Temple & Rener, 1992).

Directed Lithiation and Functionalization

The study on directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate explores a method for the functionalization of compounds, which is critical for creating pharmacologically active molecules or intermediates in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Metabolism of Chloroacetamide Herbicides

Research into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological profiles of carbamate compounds. These studies contribute to understanding the environmental and health impacts of widely used agricultural chemicals (Coleman et al., 2000).

Insecticide Metabolism

The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes has been studied to understand the biochemical transformation and potential resistance mechanisms. Such studies are pivotal for designing more effective and safer insecticides (Douch & Smith, 1971).

Antibacterial Properties

Investigations into the antibacterial properties of biphenyls from Rhynchosia suaveolens, including compounds with methoxy and methyl groups, contribute to the search for new antibacterial agents. This research demonstrates the potential of phenyl carbamates in the development of novel antibiotics (Khan & Shoeb, 1984).

特性

IUPAC Name |

butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-4-5-6-18-13(16)15-11-7-9(2)10(14)8-12(11)17-3/h7-8H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCPWSKVADGVBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=C(C=C(C(=C1)C)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2545450.png)

![2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2545452.png)

![3-{[2-(4-Fluorophenyl)pyrrolidin-1-yl]carbonyl}-5-isopropylisoxazole](/img/structure/B2545455.png)

![6-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2545457.png)

![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)

![2-(ethylthio)-7-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545464.png)

![N-[3-(morpholin-4-yl)propyl]-2-nitroaniline](/img/structure/B2545466.png)

![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)

![3-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2545469.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2545472.png)

![4-[(Naphthalen-2-yloxy)methyl]benzohydrazide](/img/structure/B2545473.png)